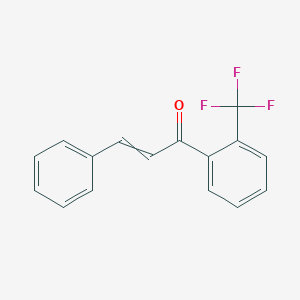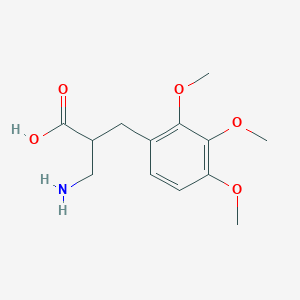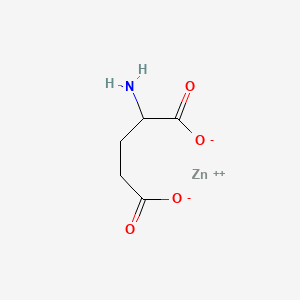
Zinc glutamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc glutamate is a compound formed by the combination of zinc and glutamic acid. It is recognized for its role in various biological and industrial applications due to its unique properties. Zinc, an essential trace element, plays a crucial role in numerous enzymatic reactions, while glutamic acid is a key amino acid involved in protein synthesis and neurotransmission.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc glutamate can be synthesized through the reaction of zinc salts with glutamic acid. One common method involves dissolving zinc oxide or zinc carbonate in a solution of glutamic acid under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The resulting product is then filtered, washed, and dried to obtain this compound in its final form .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc glutamate undergoes various chemical reactions, including:
Oxidation: Zinc in this compound can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where the glutamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Ligands like chloride or sulfate ions.
Major Products:
Oxidation: Zinc oxide.
Reduction: Metallic zinc.
Substitution: Zinc chloride or zinc sulfate.
Wissenschaftliche Forschungsanwendungen
Zinc glutamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of zinc glutamate involves its interaction with various molecular targets:
NMDA Receptor Inhibition: Zinc can inhibit the NMDA receptor, a type of ionotropic glutamate receptor, thereby modulating glutamate response.
Antioxidant Properties: Zinc acts as a co-factor for enzymes involved in the antioxidant defense system, protecting cells from oxidative damage.
Enzyme Activation: Zinc is essential for the activity of numerous enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Zinc Gluconate: Another zinc salt of an organic acid, commonly used in dietary supplements.
Zinc Acetate: Known for its higher absorption rate compared to other zinc compounds.
Zinc Sulfate: Widely used in agriculture and medicine for zinc supplementation.
Uniqueness of Zinc Glutamate: this compound is unique due to its combination of zinc and glutamic acid, which allows it to participate in specific biochemical processes, particularly those involving neurotransmission and enzyme activation. Its role in forming metal-organic frameworks also sets it apart from other zinc compounds .
Eigenschaften
CAS-Nummer |
1949-15-1 |
|---|---|
Molekularformel |
C5H7NO4Zn |
Molekulargewicht |
210.5 g/mol |
IUPAC-Name |
zinc;2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI-Schlüssel |
GAMIYQSIKAOVTG-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



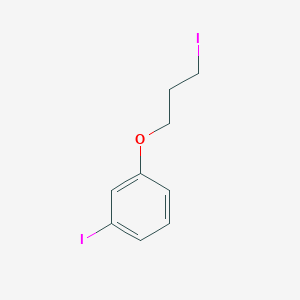
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
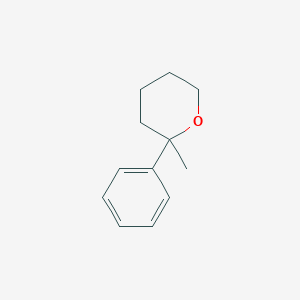
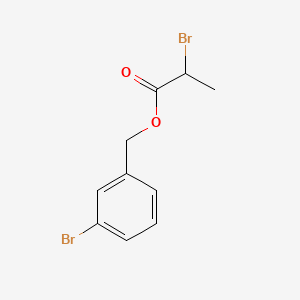
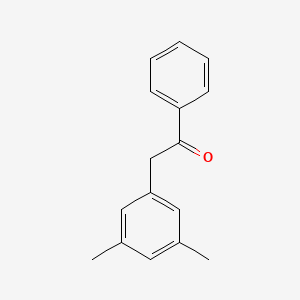
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)
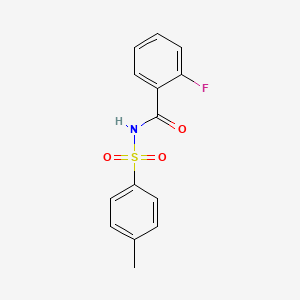

![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
